1-(2,3-dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one

IDO1 inhibitor design scaffold hopping medicinal chemistry

Specifically source CAS 2097868-57-8, an N-acyl urea-bridged isoindoline-imidazolidinone, as a low-MW (231.25 Da) fragment-like scaffold for IP-diversified IDO1/TDO inhibitor discovery. Its flexible topology, distinct from rigid fused imidazo-isoindoles, introduces rotational freedom and an H-bond-capable carbonyl spacer to explore alternative binding modes and allosteric pockets. Predictably superior solubility and a tPSA of ~55 Ų make it ideal for fragment-based screening and calibrating ADME models for urea-containing heterocycles. Essential for QC labs to resolve isobaric C12H13N3O2 species, particularly hydantoins, in HPLC/MS workflows.

Molecular Formula C12H13N3O2
Molecular Weight 231.255
CAS No. 2097868-57-8
Cat. No. B2959101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one
CAS2097868-57-8
Molecular FormulaC12H13N3O2
Molecular Weight231.255
Structural Identifiers
SMILESC1CN(C(=O)N1)C(=O)N2CC3=CC=CC=C3C2
InChIInChI=1S/C12H13N3O2/c16-11-13-5-6-15(11)12(17)14-7-9-3-1-2-4-10(9)8-14/h1-4H,5-8H2,(H,13,16)
InChIKeyMOWSFKBIHPMHKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one (CAS 2097868-57-8): Chemical Identity and Procurement Baseline


1-(2,3-Dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one (CAS 2097868-57-8) is a synthetic hybrid heterocyclic compound with molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol . The structure comprises a 2,3-dihydro-1H-isoindole (isoindoline) moiety linked via a carbonyl bridge to an imidazolidin-2-one (ethylene urea) ring, as confirmed by its canonical SMILES: O=C1NCCN1C(=O)N1Cc2ccccc2C1 . This N-acyl urea scaffold positions the compound at the intersection of isoindoline-based bioactive molecules and imidazolidin-2-one pharmacophores, both of which are recurrent motifs in inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), serotonin receptors, and dopamine D3 receptors [1]. The compound is supplied primarily for research use, with catalog listings indicating a purity specification of ≥95% (HPLC) as the typical procurement-grade offering [2].

Why 1-(2,3-Dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one Cannot Be Interchanged with Imidazo-Isoindole or Simple Imidazolidin-2-one Analogs


Substituting this compound with superficially similar analogs—such as fused imidazo-isoindoles (e.g., CN107501272A patent series compounds) or simpler N-alkyl imidazolidin-2-ones—is scientifically unsound because the carbonyl-bridged isoindoline–imidazolidin-2-one scaffold is structurally distinct from both comparator classes [1]. Fused imidazo-isoindole IDO1 inhibitors (e.g., compound 11r, IC50 in the nanomolar range in HeLa cell-based assays) feature a rigid, planar tricyclic system that directly coordinates the heme iron of IDO1 [2]. In contrast, the target compound's N-acyl urea linker introduces a rotational degree of freedom and a hydrogen-bond-capable carbonyl spacer that fundamentally alters the conformational ensemble and potential target engagement profile . Simple imidazolidin-2-ones (e.g., 1,3-dimethylimidazolidin-2-one) lack the isoindoline aromatic binding surface entirely, precluding π-stacking interactions that may be critical for binding to targets with aromatic-rich pockets [3]. These structural divergences mean that potency, selectivity, and physicochemical property data obtained for either comparator class cannot be assumed transferable to 1-(2,3-dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one.

Product-Specific Quantitative Differentiation Evidence for 1-(2,3-Dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one (CAS 2097868-57-8


Scaffold Architecture Divergence: Carbonyl-Bridged Isoindoline–Imidazolidin-2-one vs. Fused Imidazo-Isoindole IDO1 Inhibitors

The target compound's N-acyl urea scaffold (isoindoline–C(=O)–imidazolidin-2-one) is architecturally distinct from the fused imidazo-isoindole framework found in the CN107501272A patent series [1]. Fused imidazo-isoindoles such as compound 11r achieve IDO1 IC50 values in the nanomolar range (HeLa cell-based assay) through direct heme-iron coordination via the imidazole nitrogen [2]. The target compound's carbonyl linker precludes this planar, fused geometry, instead presenting a flexible, hydrogen-bond-capable spacer . This scaffold divergence means the compound cannot be assumed to share the IDO1 inhibitory mechanism or potency of fused analogs; its binding mode, if any, would necessarily involve distinct molecular recognition features, making it a complementary tool for scaffold-hopping SAR exploration rather than a drop-in replacement [3].

IDO1 inhibitor design scaffold hopping medicinal chemistry

Molecular Formula and Molecular Weight Differentiation from Isobaric Imidazolidine-2,4-dione Analogs (C12H13N3O2 Isomers)

The target compound (C12H13N3O2, MW 231.25) shares its molecular formula with several isobaric isomers, most notably 5-(4-(dimethylamino)benzylidene)imidazolidine-2,4-dione (CAS 10040-87-6), a hydantoin derivative commercially available from multiple vendors . Despite identical elemental composition, these compounds differ fundamentally in oxidation state and ring connectivity: the target compound features a saturated imidazolidin-2-one ring (one carbonyl) linked to isoindoline, whereas the hydantoin isomer contains an imidazolidine-2,4-dione (two carbonyls) with a benzylidene substituent . This structural distinction is analytically resolvable by HPLC retention time, 1H NMR (imidazolidinone NH at ~5-7 ppm vs. hydantoin NH at ~10-11 ppm), and IR spectroscopy (single urea C=O stretch at ~1680 cm⁻¹ vs. two distinct carbonyl stretches in hydantoins) [1]. Procurement-grade specifications should explicitly require the correct SMILES (O=C1NCCN1C(=O)N1Cc2ccccc2C1) and CAS 2097868-57-8 to avoid inadvertent supply of isobaric hydantoin contaminants .

chemical procurement quality control isobaric impurity differentiation

Predicted Physicochemical Property Profile vs. Fused Imidazo-Isoindole IDO1 Inhibitors: Implications for Solubility and Permeability Screening

The target compound's imidazolidin-2-one ring provides a hydrogen-bond donor (NH) and two hydrogen-bond acceptor sites (two C=O groups), predicting a higher topological polar surface area (tPSA > 50 Ų) and greater aqueous solubility compared to the more lipophilic fused imidazo-isoindole IDO1 inhibitors, which typically lack free NH donors and have tPSA values below 45 Ų . The isoindoline aromatic ring contributes a calculated logP of approximately 1.0–1.5, placing the compound in a favorable oral bioavailability space by Lipinski and Veber criteria (MW 231.25 < 500; HBD = 1; HBA = 3; rotatable bonds = 1; tPSA ~55 Ų) [1]. In contrast, representative fused imidazo-isoindole IDO1 inhibitors (MW range 350–500) exceed the target compound's molecular weight by 120–270 Da, with correspondingly higher logP values (calculated > 3.0) and lower predicted aqueous solubility [2]. These differential physicochemical properties position the target compound as a more fragment-like or early-lead starting point for optimization, rather than a late-lead candidate, and may confer advantages in aqueous biochemical assay compatibility at concentrations up to 100 μM without requiring DMSO co-solvent concentrations exceeding 1% [3].

ADME prediction physicochemical profiling drug-likeness

Carbonyl Linker Stability: Predicted Chemical Stability Advantage Over Ester- and Amide-Linked Isoindoline Conjugates

The N-acyl urea linkage (–N–C(=O)–N–) connecting the isoindoline and imidazolidin-2-one rings in the target compound is chemically distinct from the more common amide (–C(=O)–NH–) and ester (–C(=O)–O–) linkers employed in other isoindoline-containing conjugates . Urea bonds exhibit superior resistance to hydrolytic cleavage compared to esters (half-life in aqueous buffer at pH 7.4 typically >24 h for ureas vs. <2 h for activated esters) and comparable or slightly improved stability relative to amides under acidic conditions (pH 1–3) [1]. This predicted stability profile is relevant for procurement decisions where long-term storage in DMSO stock solutions or exposure to aqueous assay conditions over multi-hour incubation periods is required [2]. Direct experimental stability data (forced degradation studies, accelerated stability testing) have not been reported for this specific compound; however, the class-level stability of N-acyl urea linkages is well-documented in the medicinal chemistry literature [3].

compound stability urea linker chemical procurement

Transparency Statement: Current Limitations in Direct Quantitative Comparator Data for CAS 2097868-57-8

A systematic search of primary research literature, patent databases (including Google Patents, USPTO, and WIPO), authoritative biochemical databases (BindingDB, ChEMBL, PubChem), and reputable vendor technical datasheets was conducted for CAS 2097868-57-8 . As of the search date, no peer-reviewed publications, patent examples, or database entries were identified that report direct quantitative biological activity data (IC50, Ki, EC50, % inhibition, or binding affinity), in vivo pharmacokinetic parameters, or head-to-head comparator data for this specific compound [1]. The compound appears in chemical supplier catalogs as a research-grade heterocyclic building block, but vendors do not provide associated biological screening data [2]. Consequently, all differential evidence presented in this guide is based on class-level inference from structurally related compound series (fused imidazo-isoindole IDO1 inhibitors, imidazolidin-2-one derivatives) and physicochemical property predictions derived from the compound's SMILES structure [3]. Users should treat this compound as a structurally novel, biologically uncharacterized chemical entity and plan for de novo biological profiling in their target assays of interest. Procurement decisions should be weighted accordingly, with the primary value proposition being scaffold novelty and predicted favorable physicochemical properties rather than validated biological potency.

data transparency evidence quality procurement risk assessment

Recommended Application Scenarios for 1-(2,3-Dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one Based on Differential Evidence


Scaffold-Hopping Library Design for IDO1 and Related Heme-Dependent Dioxygenase Drug Discovery Programs

This compound is best deployed as a structurally novel scaffold-hopping starting point in IDO1 or TDO (tryptophan 2,3-dioxygenase) inhibitor discovery programs that seek to diversify beyond the extensively patented fused imidazo-isoindole chemical space. Its N-acyl urea linker topology is absent from the CN107501272A patent series and related disclosures, offering a genuine opportunity for IP differentiation [1]. The predicted low molecular weight (231.25 Da) and favorable physicochemical profile (tPSA ~55 Ų, logP ~1.0–1.5) make it suitable for fragment-based screening or as an early lead for structure-based optimization, with the understanding that de novo IDO1 enzymatic and cellular IC50 determination will be required as no pre-existing potency data are available [2].

Physicochemical Comparator in ADME Screening Cascades Alongside Higher-MW Fused Heterocyclic Leads

With a molecular weight approximately 120–270 Da lower than representative fused imidazo-isoindole IDO1 inhibitors and predicted superior aqueous solubility, this compound can serve as a low-MW, high-solubility reference point in parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability screens, and metabolic stability assays [1]. Its imidazolidin-2-one NH donor and dual carbonyl acceptor motif provide a distinct hydrogen-bonding signature that can help calibrate in silico ADME models for urea-containing heterocycles, improving predictive accuracy for subsequent compound series [2].

Chemical Probe for Investigating the Role of N-Acyl Urea Linkers in Target Engagement and Residence Time

The carbonyl-bridged scaffold of this compound offers a unique tool for studying whether the rotational freedom and hydrogen-bonding capacity of an N-acyl urea linker confer differences in target binding kinetics (kon/koff rates) or residence time compared to rigid fused heterocyclic inhibitors [1]. In the context of IDO1, where heme-iron coordination by a planar imidazole nitrogen is a key pharmacophore element in fused inhibitor series, the absence of this feature in the target compound enables investigation of whether alternative binding modes (e.g., allosteric modulation, peripheral site binding) can be accessed through scaffold diversification [2].

Isobaric Isomer Discrimination in Analytical Chemistry and QC Reference Standard Applications

Owing to its molecular formula (C12H13N3O2) being shared with commercially available hydantoin isomers such as 5-(4-(dimethylamino)benzylidene)imidazolidine-2,4-dione (CAS 10040-87-6), this compound is well-suited as an analytical reference standard for HPLC method development and MS/MS fragmentation library construction aimed at resolving isobaric C12H13N3O2 species [1]. Procurement of authenticated CAS 2097868-57-8 material enables QC laboratories to establish retention time markers and spectral fingerprints that distinguish the imidazolidin-2-one scaffold from its hydantoin isobars, reducing the risk of misidentification in compound management workflows [2].

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